molecular formula C13H11Cl2NO3 B565671 Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate CAS No. 1246819-05-5

Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate

Cat. No.: B565671
CAS No.: 1246819-05-5
M. Wt: 300.135
InChI Key: ALLATOGUWSCHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview and Nomenclature

Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate is a synthetic heterocyclic compound belonging to the quinoline family. Its molecular formula is C₁₃H₁₁Cl₂NO₃ , with a molecular weight of 300.13 g/mol . The systematic IUPAC name is ethyl 2-[(3,5-dichloroquinolin-8-yl)oxy]acetate, reflecting its ester-functionalized quinoline core. The structure consists of a quinoline backbone (a bicyclic system with a benzene ring fused to a pyridine ring) substituted with chlorine atoms at positions 3 and 5, and an ethoxyacetate group at position 8 (Figure 1).

Key structural features :

  • Quinoline core : Provides aromaticity and planar geometry.
  • Chlorine substituents : Electron-withdrawing groups at positions 3 and 5, influencing electronic distribution and reactivity.
  • Ethoxyacetate side chain : Enhances solubility and serves as a functional handle for further derivatization.

The SMILES notation for the compound is CCOC(=O)COC₁=C₂C(=C(C=C₁)Cl)C=C(C=N₂)Cl , and its InChIKey is ALLATOGUWSCHBO-UHFFFAOYSA-N .

Historical Context of Quinoline Derivatives

Quinoline derivatives have been pivotal in medicinal and industrial chemistry since the isolation of quinoline from coal tar in 1834. Early derivatives, such as quinine (a natural antimalarial alkaloid), laid the foundation for synthetic analogs like chloroquine and hydroxychloroquine. The introduction of halogenated quinolines in the 20th century marked a shift toward targeted synthetic modifications to enhance bioactivity and stability. This compound emerged as part of efforts to optimize quinoline-based intermediates for drug discovery and agrochemical applications.

Position of this compound in Organic Chemistry

This compound occupies a niche in organic synthesis as a multifunctional intermediate . Its chlorinated quinoline core enables participation in electrophilic substitution and cross-coupling reactions, while the ethoxyacetate group allows for hydrolysis, transesterification, or nucleophilic acyl substitutions. Key roles include:

  • Building block for antimalarial and anticancer agents.
  • Precursor in the synthesis of agrochemicals, leveraging the herbicidal activity of dichloroquinoline derivatives.
  • Model compound for studying substituent effects on quinoline’s electronic properties.

Significance in Heterocyclic Chemistry Research

The compound exemplifies the strategic value of halogenated heterocycles in drug design. The 3,5-dichloro substitution pattern enhances metabolic stability and binding affinity to biological targets, a feature exploited in antimalarial and antiviral research. Additionally, its ester group facilitates prodrug development, where controlled hydrolysis releases active metabolites. Recent studies highlight its utility in:

  • Metal-catalyzed reactions : Serving as a ligand or substrate in palladium-mediated couplings.
  • Photophysical studies : Investigating charge-transfer properties for optoelectronic applications.

Tables

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula C₁₃H₁₁Cl₂NO₃
Molecular Weight 300.13 g/mol
IUPAC Name Ethyl 2-[(3,5-dichloroquinolin-8-yl)oxy]acetate
CAS Number 1246819-05-5
SMILES CCOC(=O)COC₁=C₂C(=C(C=C₁)Cl)C=C(C=N₂)Cl

Table 2: Comparative Reactivity of Halogenated Quinolines

Compound Reactivity Profile Application Example
4,7-Dichloroquinoline Nucleophilic substitution at C4 Antimalarial synthesis
3,5-Dichloroquinoline Electrophilic substitution at C8 Agrochemical intermediates
This compound Ester hydrolysis, cross-coupling Prodrug development

Properties

IUPAC Name

ethyl 2-(3,5-dichloroquinolin-8-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO3/c1-2-18-12(17)7-19-11-4-3-10(15)9-5-8(14)6-16-13(9)11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLATOGUWSCHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C2C(=C(C=C1)Cl)C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201244621
Record name Ethyl 2-[(3,5-dichloro-8-quinolinyl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-05-5
Record name Ethyl 2-[(3,5-dichloro-8-quinolinyl)oxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246819-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(3,5-dichloro-8-quinolinyl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alternative Esterification Approaches

Although less common, esterification via acid catalysis has been explored for related quinoline esters. For example, sulfuric acid-catalyzed reactions between carboxylic acids and alcohols are documented for bromoethyl acetates. However, this method is less favorable for this compound due to potential side reactions at the electron-deficient quinoline ring.

Optimization Strategies and Challenges

Solvent and Base Selection

Polar aprotic solvents like acetone or dimethylformamide (DMF) are preferred to stabilize the transition state in SN2 reactions. K₂CO₃ is optimal due to its mild basicity and solubility in acetone, whereas stronger bases (e.g., NaOH) may hydrolyze the ester product.

Purification Techniques

Crude product purification typically involves:

  • Filtration to remove insoluble salts.

  • Solvent evaporation under reduced pressure.

  • Recrystallization from ethanol or ethyl acetate/hexane mixtures.

  • Column chromatography (if impurities persist), using silica gel and a hexane/ethyl acetate gradient.

Physicochemical Characterization

Key properties of this compound are summarized below:

PropertyValueSource
Molecular FormulaC₁₃H₁₁Cl₂NO₃
Molecular Weight300.135 g/mol
SMILESCCOC(=O)COC1=C2C(=C(C=C1)Cl)C=C(C=N2)Cl
Melting PointNot reported
SolubilitySoluble in DMSO, acetone

The compound’s structure is confirmed via NMR and mass spectrometry in related studies. The quinoline ring’s aromatic protons appear as multiplets in the δ 7.5–8.5 ppm range, while the ethoxy group resonates as a quartet at δ 1.2–1.4 ppm (CH₃) and a triplet at δ 4.1–4.3 ppm (CH₂).

Mechanistic Insights

The synthesis hinges on the nucleophilic displacement of chloride from ethyl chloroacetate by the deprotonated 8-hydroxy group of the quinoline derivative. The reaction’s success depends on:

  • Steric accessibility of the 8-position.

  • Electronic effects from chlorine substituents, which enhance the hydroxyl group’s acidity (pKa ~8–9).

Side reactions are minimal due to the regioselectivity imposed by the quinoline’s structure.

Industrial and Research Considerations

Scale-up challenges include:

  • Cost of 3,5-dichloro-8-hydroxyquinoline , which requires multi-step synthesis from 8-hydroxyquinoline.

  • Waste management of chloride byproducts.

Recent patents highlight innovations in continuous-flow reactors to improve yield and reduce reaction times for similar esters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Insights

Key structural attributes include:

  • Halogenation : The 3,5-dichloro substitution distinguishes it from analogs like 5-chloro () or 5,7-dibromo () derivatives. Chlorine’s smaller size and lower polarizability compared to bromine may reduce steric hindrance and alter electronic properties.
  • Ester vs.

Comparative Analysis with Structural Analogs

Substituent Effects on Properties

Compound Name Substituents (Quinoline Core) Functional Group Key Features
Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate 3-Cl, 5-Cl Ester Enhanced electron-withdrawing effects; potential for planar quinoline core.
Methyl 2-(5-chloroquinolin-8-yloxy)acetate 5-Cl Ester Single chloro substituent; lower steric demand.
2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide 5-Br, 7-Br Amide Bromine’s polarizability enhances halogen bonding; amide enables H-bonding.

Key Observations :

  • Crystal Packing : Amide derivatives (e.g., ) exhibit intramolecular H-bonds (N–H⋯N) and Br⋯O interactions, stabilizing specific conformations. In contrast, ester analogs rely on weaker van der Waals forces or halogen-halogen contacts.

Computational and Crystallographic Insights

  • Structural Validation: Tools like SHELXL () and Mercury () enable comparative analysis of bond lengths, angles, and packing motifs. For instance, the dihedral angle between quinoline and aryl rings in amide derivatives (~41.69° in ) suggests non-planarity, which may differ in ester analogs due to reduced steric constraints.
  • Packing Similarity : Mercury’s Materials Module () could quantify differences in intermolecular interactions (e.g., halogen bonding in dibromo vs. dichloro compounds).

Biological Activity

Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 3,5-dichloroquinoline with ethyl bromoacetate in the presence of a base like potassium carbonate and an aprotic solvent such as dimethylformamide (DMF). The reaction is conducted under reflux conditions, resulting in the formation of the desired ester.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily in the fields of antimicrobial and anticancer research. Below is a summary of its key biological activities:

  • Antimicrobial Activity : Quinoline derivatives have been reported to possess significant antibacterial and antifungal properties. This compound has shown activity against various pathogens, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .
  • Anticancer Properties : This compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance, it demonstrated notable activity against HeLa (cervical cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells with IC50 values indicating significant potency .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It can inhibit enzyme activity or modulate receptor functions. The presence of chlorine atoms on the quinoline ring enhances its lipophilicity and electron-withdrawing properties, which are crucial for its biological efficacy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other quinoline derivatives:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
Ethyl 2-(3-chloroquinolin-8-yloxy)acetateLacks Cl at position 5ModerateLow
Ethyl 2-(5-chloroquinolin-8-yloxy)acetateLacks Cl at position 3HighModerate
Ethyl 2-(quinolin-8-yloxy)acetateNo Cl substitutionsLowLow

The structural variations significantly influence their reactivity and biological properties.

Case Studies

  • Antiviral Activity : A study highlighted that derivatives containing the quinoline moiety exhibited antiviral properties against H5N1 with varying degrees of cytotoxicity. This compound showed promising results in inhibiting viral growth while maintaining low toxicity levels .
  • Cytotoxicity Assessment : In vitro studies indicated that this compound had IC50 values ranging from 4.12 mM to 30.98 mM against different cancer cell lines. These findings suggest that structural modifications can enhance or diminish bioactivity .

Q & A

[Basic] What synthetic methodologies are recommended for the preparation of Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate, and how can reaction parameters be optimized?

Answer:
The compound is synthesized via nucleophilic substitution of 3,5-dichloro-8-hydroxyquinoline with ethyl bromoacetate in acetone under reflux, using K₂CO₃ as a base. Key optimization parameters include:

  • Molar ratio : 1.2:1 (ethyl bromoacetate:hydroxyquinoline) to ensure complete substitution.
  • Reflux duration : 3–4 hours, monitored by TLC (ethyl acetate/hexane, 1:3).
  • Purification : Crystallization from isopropyl ether yields ~70% pure product. Excess base (K₂CO₃) improves esterification efficiency .

[Basic] What analytical techniques are essential for verifying the purity and structural identity of this compound?

Answer:
A multi-technique approach is critical:

  • HPLC : C18 column with acetonitrile/water gradient (70:30 to 95:5) and UV detection at 254 nm for purity assessment (target ≥98%).
  • Spectroscopy :
    • ¹H/¹³C NMR : Quinoline protons (δ 8.5–9.0 ppm), ester carbonyl (δ 165–170 ppm), and ethyl group signals (δ 1.2–4.3 ppm).
    • FT-IR : Ester C=O stretch (1740–1720 cm⁻¹) and C-O-C vibrations (1250–1150 cm⁻¹).
    • Mass spectrometry : Chlorine isotopic clusters (M⁺ at m/z 329/331/333 for [M+H]⁺) .

[Advanced] How can charge density analysis and quantum chemical calculations resolve discrepancies in molecular conformation predictions?

Answer:

  • Experimental : Collect high-resolution X-ray data (d_min < 0.8 Å) and perform multipole refinement using SHELXL .
  • Computational : Conduct Atoms in Molecules (AIM) analysis at the B3LYP/6-311++G(d,p) level to compare bond critical points (BCPs). Discrepancies >10% in electron density (ρ) at BCPs indicate model recalibration needs. For example, quinoline ring C-Cl bonds typically show ρ = 2.5–3.0 eÅ⁻³ experimentally vs. 2.7–3.2 eÅ⁻³ computationally .

[Advanced] What crystallographic strategies effectively characterize supramolecular architecture, particularly non-covalent interactions?

Answer:

  • Software tools :
    • Mercury CSD 3.0 : Analyze π-π stacking (centroid distances 3.7–4.0 Å) and C-H···O interactions (D···A < 3.5 Å) .
    • PixelCoulomb module : Calculate interaction energies using CRYSTAL17-derived electron densities. For example, π-π interactions in analogous compounds contribute ~–15 kJ/mol .
  • Validation : Cross-reference with Cambridge Structural Database (CSD) entries for recurring motifs (e.g., quinoline-ester packing codes: QUINOL02, QUINOL07).

[Basic] What crystallization conditions yield high-quality single crystals for X-ray diffraction?

Answer:

  • Solvent system : Slow evaporation from dichloromethane/hexane (1:3 v/v) at 4°C.
  • Key parameters :
    • Polarity index <4.0 to minimize solvent inclusion.
    • Anti-solvent diffusion (hexane layered over DCM solution) to control nucleation density.
    • Typical crystal dimensions: 0.2 × 0.2 × 0.1 mm³ .

[Advanced] How should researchers address conflicting spectroscopic and computational vibrational frequency data?

Answer:
Implement a tiered validation protocol:

Experimental re-evaluation : Confirm solvent-free IR measurements (KBr pellet) to rule out solvent interactions.

Computational refinement : Apply anharmonic corrections using VPT2 theory at the DFT/M06-2X level. For example, ester C=O stretches often show Δν = ±20 cm⁻¹ between harmonic and anharmonic calculations.

Statistical analysis : Use multivariate regression to quantify mode coupling effects (e.g., quinoline ring vibrations coupling with ester groups). Persistent deviations >15 cm⁻¹ suggest incorrect symmetry assumptions in computational models .

[Advanced] How can SHELX and Mercury resolve ambiguities in hydrogen-bonding networks?

Answer:

  • SHELXL refinement : Use the PART instruction to model disordered atoms (e.g., ester ethyl groups) with occupancy ratios refined against Fo²–Fc² difference maps.
  • Mercury visualization : Generate interaction diagrams with "Contacts > Hydrogen Bonds" thresholded at D···A < 3.5 Å and angles >120°. For example, weak C-H···O bonds (2.8–3.2 Å) stabilize crystal packing in related quinoline esters .

[Basic] What chromatographic methods are optimal for separating synthetic byproducts?

Answer:

  • Column chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (1:4) eluent. Monitor fractions by TLC (Rf ~0.3 for target compound).
  • HPLC-DAD : Use a C8 column (5 µm, 4.6 × 250 mm) with isocratic elution (acetonitrile/water 75:25) at 1.0 mL/min. Retention time typically 8–10 minutes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.